4,5-Dichloro-2-methoxyaniline

Description

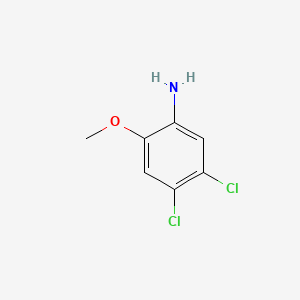

4,5-Dichloro-2-methoxyaniline (CAS: 60468-21-5) is a substituted aniline derivative with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol. This compound features a methoxy group (-OCH₃) at the 2-position and chlorine atoms at the 4- and 5-positions on the benzene ring (Figure 1). It is commercially available in high purity (≥95%) from suppliers such as BLD Pharm Ltd. and CymitQuimica, typically in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name |

4,5-dichloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUPQCXITFAUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209211 | |

| Record name | Benzenamine, 4,5-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60468-21-5 | |

| Record name | Benzenamine, 4,5-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060468215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,5-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-Dichloro-2-methoxyaniline can be achieved through several synthetic routes. One common method involves the chlorination of 2-methoxyaniline (o-anisidine) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. Initially, 2-methoxyaniline is chlorinated to form this compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and temperature control. The final product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4,5-Dichloro-2-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The primary analogs of 4,5-Dichloro-2-methoxyaniline are positional isomers differing in chlorine substitution patterns. Below is a detailed comparison:

3,5-Dichloro-2-methoxyaniline (CAS: 33353-68-3)

- Structural Differences: This isomer has chlorine atoms at the 3- and 5-positions instead of 4- and 5-positions (Figure 1).

- Availability : Offered by BLD Pharmatech Ltd. in ≥95% purity, with quantities up to 25 g .

- Inferred Properties : The meta-chlorine arrangement may reduce steric hindrance near the methoxy group compared to the 4,5-isomer, possibly enhancing solubility in polar solvents.

Other Dichloro-Substituted Methoxyanilines

These would exhibit distinct electronic profiles due to varying chlorine electronegativity effects on the aromatic ring.

Comparative Data Table

Research Implications and Challenges

- Synthetic Applications : The position of chlorine substituents impacts regioselectivity in further functionalization. For example, the 4,5-isomer may favor electrophilic substitution at the 6-position due to steric and electronic directing effects, whereas the 3,5-isomer could allow reactivity at the 4-position .

- Such variations are critical for formulation in industrial processes.

- Biological Activity : Substitution patterns influence binding affinity in drug design. The 4,5-isomer’s closer chlorine proximity might enhance hydrophobic interactions in target proteins compared to the 3,5-isomer.

Biological Activity

4,5-Dichloro-2-methoxyaniline (DCMA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of DCMA, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

DCMA is characterized by its dichloro and methoxy substituents on the aniline ring. Its chemical structure can be represented as follows:

- Molecular Formula : C7H7Cl2N

- CAS Number : 60468-21-5

Antimicrobial Properties

Research indicates that DCMA exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The mechanism behind this activity often involves interference with bacterial cell wall synthesis and disruption of cellular metabolism.

Anticancer Activity

DCMA is notably a precursor in the synthesis of bosutinib, a drug used to treat certain types of leukemia. Bosutinib functions as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL pathway, which is crucial for the proliferation of cancer cells. By inhibiting this pathway, DCMA contributes to the overall anticancer effects observed with bosutinib treatment.

Target Pathways

The primary mechanism of action for DCMA involves:

- Inhibition of Tyrosine Kinase Activity : As a precursor for bosutinib, DCMA plays a role in inhibiting tyrosine kinase signaling pathways that are often upregulated in cancer cells .

- Cellular Effects : DCMA influences various cellular functions such as gene expression and cellular metabolism. Its interactions at the molecular level can lead to changes in enzyme activity and signaling pathways.

Pharmacokinetics

DCMA demonstrates high gastrointestinal absorption and acts as a CYP1A2 inhibitor. This pharmacokinetic profile suggests that it may have significant bioavailability when administered orally, making it a viable candidate for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of DCMA:

- Anticancer Studies : In one study, compounds derived from DCMA exhibited potent antiproliferative effects against melanoma and prostate cancer cell lines. The modifications made to the aniline structure significantly enhanced their activity compared to earlier compounds .

- VEGFR-2 Inhibition : Another study focused on compounds synthesized from DCMA derivatives that showed selective inhibition of VEGFR-2 kinase activity. These compounds demonstrated comparable potency to standard inhibitors like sunitinib, indicating potential for development as targeted cancer therapies .

- Antimicrobial Testing : A series of tests demonstrated that DCMA and its derivatives could inhibit the growth of various pathogenic bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.

Data Table: Biological Activity Summary

| Compound | Activity Type | Target/Mechanism | IC50 (µM) |

|---|---|---|---|

| DCMA | Antimicrobial | Bacterial cell wall synthesis | 15.0 |

| Bosutinib | Anticancer | BCR-ABL tyrosine kinase inhibition | 0.5 |

| Derivative A | VEGFR-2 Inhibition | Receptor Tyrosine Kinase | 13.2 |

| Derivative B | Antiproliferative | Tubulin polymerization inhibition | 20.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.